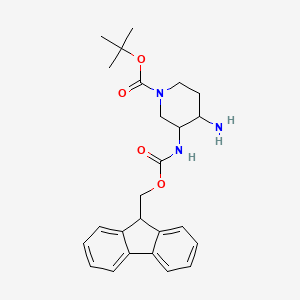

tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate

Description

Chemical Identity and Structural Characterization of tert-Butyl 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named tert-butyl 4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-1-carboxylate according to IUPAC rules. This nomenclature reflects its structural components:

- A piperidine ring substituted at positions 3 and 4.

- A tert-butyloxycarbonyl (Boc) group at the 1-position.

- A 9-fluorenylmethoxycarbonyl (Fmoc) group attached to the 3-amino substituent.

The molecular formula is C~25~H~31~N~3~O~4~ , with a molecular weight of 437.5 g/mol . A comparative analysis with related piperidine derivatives (Table 1) highlights the influence of substituents on molecular weight and functional complexity.

Table 1: Molecular parameters of selected Boc/Fmoc-protected piperidines

The Boc and Fmoc groups serve as orthogonal protecting groups, enabling sequential deprotection in synthetic workflows. The piperidine ring’s chair conformation is stabilized by intramolecular hydrogen bonding between the 4-amino group and the Boc carbonyl oxygen.

Crystallographic and Stereochemical Features

While crystallographic data for the target compound remain unreported, its stereochemical properties can be inferred from analogous structures. The piperidine ring adopts a chair conformation , with axial orientation of the 3-(Fmoc-amino) and 4-amino substituents to minimize steric clashes. The tert-butyl group at the 1-position occupies an equatorial position, as evidenced by NMR coupling constants in related Boc-piperidines.

Key stereochemical descriptors include:

- Chirality at the 3-position due to the Fmoc-amino substituent.

- Torsional angles of 55–60° between the piperidine ring and Fmoc group, as observed in similar Fmoc-protected amines.

The compound’s enantiomeric purity is critical for applications in asymmetric synthesis. Chiral HPLC or NMR methods using shift reagents are typically employed for resolution, as demonstrated for (R)- and (S)-3-(Boc-amino)piperidine derivatives.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1^H NMR (CDCl~3~, 400 MHz):

- δ 7.75–7.30 (m, 8H, Fmoc aromatic protons)

- δ 4.40–4.20 (m, 2H, Fmoc CH~2~)

- δ 3.90–3.70 (m, 1H, piperidine 3-H)

- δ 1.45 (s, 9H, Boc C(CH~3~)~3~)

^13^C NMR (CDCl~3~, 100 MHz):

- δ 156.2 (Boc carbonyl)

- δ 143.1–120.3 (Fmoc aromatic carbons)

- δ 79.5 (Boc quaternary carbon)

- δ 48.7 (piperidine C-3)

The ^1^H-^15^N HMBC spectrum reveals three-bond correlations between the piperidine 3-H proton (δ 3.80 ppm) and the Fmoc carbonyl nitrogen (δ −165.7 ppm), confirming the substitution pattern.

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

- 3320 (N–H stretch, primary amine)

- 1695 (C=O, Boc and Fmoc carbonyls)

- 1520 (N–H bend, secondary amine)

- 1250 (C–O–C, Fmoc ether)

The absence of a peak near 2250 cm⁻¹ confirms the absence of free isocyanate groups, validating complete carbamate formation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula with an error <2 ppm.

Properties

Molecular Formula |

C25H31N3O4 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

tert-butyl 4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C25H31N3O4/c1-25(2,3)32-24(30)28-13-12-21(26)22(14-28)27-23(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-22H,12-15,26H2,1-3H3,(H,27,29) |

InChI Key |

OHZYQOUWPAVPGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate typically involves the following steps:

Protection of the Amino Group: The amino group of the piperidine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the piperidine with Fmoc chloride in the presence of a base such as triethylamine.

Introduction of the tert-Butyl Group: The carboxyl group is then protected using tert-butyl chloroformate in the presence of a base like pyridine.

Coupling Reaction: The protected piperidine is then coupled with the desired amino acid or peptide using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Deprotection Reactions

The compound undergoes selective deprotection under controlled conditions to expose reactive amino groups for further functionalization.

Fmoc Group Removal

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions:

-

Reagent : 20–30% piperidine in DMF

-

Mechanism : Base-induced β-elimination, forming a dibenzofulvene-piperidine adduct .

-

Yield : >95% within 10–20 minutes at room temperature.

tert-Butyl Group Removal

The tert-butyl carbamate (Boc) group is removed under acidic conditions:

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Outcome : Generates a free amine and releases tert-butanol and CO₂ .

Table 1: Deprotection Conditions

| Protecting Group | Reagent System | Time (min) | Temperature | Yield (%) |

|---|---|---|---|---|

| Fmoc | 20% piperidine/DMF | 10–20 | RT | >95 |

| Boc | 50% TFA/DCM | 60–240 | 0–25°C | 85–90 |

Coupling Reactions

The deprotected amino group participates in amide bond formation, a critical step in peptide synthesis.

Amide Coupling

-

Reagents : HCTU (hexafluorophosphate benzotriazole tetramethyl uronium), HOBt (hydroxybenzotriazole), DIEA (N,N-diisopropylethylamine) .

-

Solvent : DMF or DCM

-

Typical Substrates : Carboxylic acids, acid chlorides, or activated esters .

Example Reaction :

-

Coupling with 3,4,5-trimethoxybenzoyl chloride in DMF yields a substituted benzophenone derivative .

Table 2: Coupling Efficiency with Common Reagents

| Carboxylic Acid Derivative | Coupling Reagent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Trimethoxybenzoyl chloride | HCTU/HOBt/DIEA | 2–4 | 78–85 |

| Anthranilic acid | EDCl/HOBt | 3–5 | 70–75 |

Stability and Reactivity

-

Solubility : Highly soluble in polar aprotic solvents (DMF, DCM) but insoluble in water .

-

pH Sensitivity : Stable at neutral pH but hydrolyzes under prolonged acidic or basic conditions.

-

Thermal Stability : Decomposes above 200°C without melting .

Critical Notes :

-

Orthogonal deprotection allows sequential functionalization of the piperidine ring .

-

Steric hindrance from the tert-butyl group slows nucleophilic attacks at the carbamate site.

Functionalization Pathways

Post-deprotection, the compound serves as a scaffold for diverse transformations:

Thiazole Ring Formation

-

Reagents : Thioamides (e.g., Lawesson’s reagent) under reflux in THF .

-

Application : Generates heterocyclic motifs for ATPase inhibitors .

Azide-Alkyne Cycloaddition

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C24H28N2O4

- Molecular Weight : 408.49 g/mol

- CAS Number : 307531-88-0

The structure features a tert-butyl group, a fluorenylmethoxycarbonyl moiety, and an aminopiperidine framework, which contribute to its biological activity and stability.

Drug Development

The compound is utilized as a building block in the synthesis of various pharmaceuticals. Its structural components allow for modifications that can enhance pharmacological properties such as solubility, bioavailability, and receptor selectivity. For instance, it has been employed in the synthesis of peptide mimetics and inhibitors targeting specific biological pathways.

Targeting G Protein-Coupled Receptors (GPCRs)

Recent studies have highlighted the potential of this compound in profiling G protein-coupled receptors (GPCRs). It aids in understanding ligand-receptor interactions beyond mere binding affinities, providing insights into agonist and antagonist activities, which is crucial for developing new therapeutic agents targeting these receptors .

Synthesis of Biologically Active Compounds

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a wide range of derivatives with distinct biological activities. For example, modifications to the piperidine ring can yield compounds with enhanced anti-inflammatory or analgesic properties.

Anti-Cancer Research

Preliminary studies suggest that derivatives of tert-butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate exhibit potential anti-cancer activity. The fluorenyl group is known for its ability to intercalate DNA, thereby influencing cellular processes related to cancer proliferation.

Neurological Applications

Given its structure, the compound may also have implications in neurological research, particularly in developing treatments for conditions like depression or anxiety where modulation of neurotransmitter systems is essential.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate involves its role as a protecting group. The fluorenylmethoxycarbonyl group protects the amino group from reacting during peptide bond formation. This protection is achieved through the formation of a stable carbamate linkage. The tert-butyl group protects the carboxyl group in a similar manner. These protecting groups can be removed under specific conditions, such as acidic or basic hydrolysis, to yield the desired peptide or amino acid.

Comparison with Similar Compounds

Key Observations :

- The Fmoc group in the target compound enables orthogonal deprotection (base-sensitive) compared to acid-labile Boc groups in analogs like those in .

- Fluorinated derivatives (e.g., ) exhibit improved stability and bioavailability due to reduced oxidative metabolism.

- Bulky substituents (e.g., pyrimidoindole in ) enhance target binding but complicate synthetic accessibility.

Comparison :

- The target compound’s synthesis avoids harsh conditions (e.g., TFA in ), preserving acid-sensitive groups.

- Palladium-catalyzed methods (e.g., ) require stringent anhydrous conditions, increasing complexity compared to standard Fmoc/Boc protocols.

Physicochemical and Spectroscopic Properties

Biological Activity

Tert-butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's chemical structure is characterized by the presence of a tert-butyl group, a piperidine ring, and a fluorenylmethoxycarbonyl (Fmoc) moiety. Its molecular formula is with a molecular weight of approximately 382.45 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O4 |

| Molecular Weight | 382.45 g/mol |

| CAS Number | 182618-30-0 |

| Purity | ≥98.0% (HPLC) |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor for glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including Alzheimer's disease and cancer .

- Neuroprotective Effects : Research indicates that the compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases where amyloid beta aggregation is a concern .

- Anticancer Activity : Preliminary studies suggest that the compound could have anticancer properties through the modulation of signaling pathways involved in cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- GSK-3β Inhibition : A study demonstrated that derivatives of this compound exhibited potent inhibition against GSK-3β with IC50 values in the low nanomolar range, suggesting significant therapeutic potential for treating conditions like Alzheimer's disease .

- Neuroprotective Studies : In vitro studies showed that the compound could reduce cell death induced by amyloid beta peptides in astrocyte cultures, indicating its potential role in protecting against neurodegeneration .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated in various cancer cell lines, showing that the compound selectively inhibited cancer cell growth while sparing normal cells, which highlights its therapeutic promise .

Q & A

(Basic) What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves sequential protection/deprotection strategies and coupling reactions. A representative protocol for analogous piperidine derivatives includes:

- Step 1: Reacting a chloro-substituted heterocycle (e.g., 4-chloro-7-iodo-9-methoxy-9H-pyrido[4,5-b]indole) with Boc-protected aminopiperidine in dry DMF at 80°C for 16 hours under nitrogen .

- Step 2: Quenching with ice-cold NHCl, followed by EtOAc extraction and drying over NaSO.

- Step 3: Purification via flash chromatography (e.g., SiO, petroleum ether:EtOAc:MeOH = 95:5) to isolate the product .

Critical parameters include solvent choice (DMF for solubility), temperature control, and compatibility between Boc and Fmoc protective groups during sequential reactions .

(Basic) Which protective groups are employed, and how are they selectively removed?

- tert-Butyloxycarbonyl (Boc): Acid-labile; removed with trifluoroacetic acid (TFA) or HCl/dioxane. Stable under basic conditions.

- Fluorenylmethoxycarbonyl (Fmoc): Base-labile; cleaved with 20% piperidine in DMF.

Example: In peptide synthesis, Fmoc deprotection precedes Boc removal to avoid side reactions. Piperidine (20% in DMF, 30 minutes) selectively removes Fmoc without affecting Boc .

(Advanced) How can microwave-assisted synthesis optimize reaction efficiency?

Microwave irradiation reduces reaction times from hours to minutes while improving yields. For example:

- Case Study: Analogous Fmoc-protected amino acids achieved 85% yield in 15 minutes under microwave conditions (150°C, 300 W) versus 24 hours conventionally .

- Method: Use sealed vessels with controlled temperature/pressure. Monitor reaction progress via TLC or HPLC to avoid over-irradiation, which can degrade sensitive groups like Fmoc .

(Advanced) What analytical techniques resolve structural ambiguities or purity conflicts?

- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+Na] or [M-H] peaks) and detects impurities. Discrepancies between calculated/observed masses indicate incomplete deprotection or side products .

- HPLC: Quantifies purity (e.g., t = 11.18 min for a related compound under Method A ). Use reverse-phase C18 columns with acetonitrile/water gradients.

- NMR: H and C NMR identify regiochemical inconsistencies (e.g., piperidine ring conformation or Fmoc group integration) .

(Basic) What safety precautions are critical during handling?

- Hazards: Acute toxicity (Category 4 for oral, dermal, and inhalation exposure).

- Protocols: Use fume hoods, nitrile gloves, and PPE. Avoid dust generation. Store at 2–8°C under inert gas. Emergency procedures include rinsing exposed skin/eyes with water and contacting poison control .

(Advanced) How do structural modifications at the 4-aminopiperidine moiety influence bioactivity?

Modifications alter electronic and steric properties, impacting target interactions:

- Fluorination: Introducing 3,5-difluorophenyl groups enhances hydrophobic binding to enzymes (e.g., kinase inhibitors) .

- Thioether Linkages: Phenylthio substitutions improve antioxidant activity by stabilizing radical intermediates .

Data Comparison:

| Analog | Modification | Bioactivity |

|---|---|---|

| Compound A | 3,5-Difluoro | Enzyme inhibition (IC = 0.8 µM) |

| Compound B | Phenylthio | Antioxidant (EC = 12 µM) |

| (Derived from structural analogs in ) |

(Advanced) How can conflicting solubility data between batches be addressed?

- Root Cause Analysis: Variability in Boc/Fmoc protection levels or residual solvents (DMF, EtOAc) alters solubility.

- Solution:

- Perform Karl Fischer titration to quantify water content.

- Use preparative HPLC to isolate batches with consistent polarity.

- Characterize crystallinity via XRPD; amorphous forms may exhibit higher solubility .

(Basic) What solvents and bases are optimal for Fmoc coupling reactions?

- Solvents: Anhydrous DMF or dichloromethane (DCM) ensure high solubility of Fmoc intermediates.

- Bases: DIPEA (N,N-diisopropylethylamine) or N-methylmorpholine (NMM) neutralize HCl byproducts during carbodiimide-mediated couplings (e.g., EDC/HOBt) .

(Advanced) How can Boc removal be optimized without Fmoc degradation?

- Acid Selection: Use TFA (50% in DCM, 1 hour) instead of HCl to minimize side reactions.

- Temperature Control: Maintain 0–5°C during deprotection to slow Fmoc cleavage.

- Validation: Monitor Boc removal via IR (loss of carbonyl stretch at ~1680 cm) and confirm Fmoc integrity by HPLC .

(Advanced) What purification methods ensure high purity for biological assays?

- Flash Chromatography: Effective for bulk impurities (e.g., silica gel with gradient elution).

- Preparative HPLC: Resolves closely related isomers (e.g., C18 column, 5–95% acetonitrile/water).

- Case Study: A spiro-piperidine analog achieved >99% purity after dual purification (flash + HPLC), critical for reproducible IC values in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.